3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Description
Accidental Discovery and Early Industrial Applications
The diketopyrrolopyrrole scaffold was first synthesized serendipitously in 1974 during attempts to stabilize the highly reactive pentalene hydrocarbon. Farnum and colleagues observed the formation of a red crystalline solid while reacting benzonitrile derivatives with succinic acid esters, though the process initially suffered from low yields. Recognizing its potential as a pigment, Ciba Geigy refined the synthesis in the 1980s, developing a scalable one-pot condensation reaction between aromatic nitriles and dialkyl succinates. This innovation led to the commercialization of DPP pigments under trademarks such as Cinquasia for automotive coatings, prized for their exceptional lightfastness and chemical stability.
Evolution into Electronic Materials
The transition from pigments to electronic materials began in the early 2000s, driven by the discovery of DPP’s semiconducting properties. Researchers found that substituting the phenyl groups at the 3,6-positions with electron-rich heterocycles (e.g., thiophene) enhanced π-conjugation and charge transport. By 2008, DPP-based polymers demonstrated hole and electron mobilities exceeding 0.1 cm²/V·s in organic field-effect transistors (OFETs), marking a milestone in their adoption for flexible electronics. Subsequent efforts focused on tailoring side chains and backbone structures to optimize solubility and device performance.
Properties
IUPAC Name |
3-hydroxy-1,4-diphenyl-2H-pyrrolo[3,4-c]pyrrol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10,19,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJFKIBTOBVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068971 | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
54660-00-3, 120500-90-5 | |
| Record name | Pyrrolo(3,4-c)pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- Aromatic diketones or diketones with phenyl substituents
- Ammonia or primary amines (source of nitrogen)
- Suitable solvents such as 1-methyl-2-pyrrolidinone (NMP) or other polar aprotic solvents
Synthetic Procedure
Condensation Reaction:
The key step is the condensation of aromatic diketones with ammonia or amines under controlled conditions to form the pyrrolo[3,4-c]pyrrole ring system. This step typically requires heating and stirring under an inert atmosphere (e.g., nitrogen) to avoid oxidation or side reactions.Alkylation (Optional):
For derivatives such as monoalkyl or dialkyl DPPD, alkyl halides (e.g., n-hexyl bromide) are reacted with the core molecule in the presence of a strong base such as potassium tert-butoxide. This reaction is usually carried out in solvents like NMP at room temperature or slightly elevated temperatures for extended periods (e.g., 18 hours).Isolation and Purification:
After completion, the reaction mixture is poured into cold water to precipitate the product. The crude product is filtered and purified by column chromatography using solvents such as ethyl acetate/n-hexane mixtures. Final purification is achieved by recrystallization from methanol or similar solvents to obtain high-purity crystals.
Detailed Experimental Example
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3,6-Diphenyl-2,5-dihydro-1,4-diketopyrrolo[3,4-c]pyrrole-1,4-dione (0.59 g, 0.00204 mol) in 1-methyl-2-pyrrolidinone (30 mL) | Stirred at room temperature under nitrogen atmosphere |
| 2 | Potassium tert-butoxide (0.230 g, 0.00816 mmol) added | Base to deprotonate and activate the molecule |
| 3 | n-Hexyl bromide (0.340 g, 0.00204 mmol) added | Alkylation agent |
| 4 | Stirred for 18 hours | Reaction time for alkylation |
| 5 | Reaction mixture poured into cold water (30 mL) | Precipitation of product |
| 6 | Filtration and column chromatography (ethyl acetate/n-hexane 1:3) | Purification |
| 7 | Recrystallization from methanol | Final purification to obtain orange prism-like crystals |
This method yields the alkylated derivatives of DPPD, but the core compound preparation follows similar condensation and purification steps.
Analytical Characterization Supporting Preparation
The synthesized DPPD and its derivatives are characterized by:
- Infrared Spectroscopy (IR): Confirms the presence of characteristic functional groups such as carbonyl and amide linkages.
- Proton Nuclear Magnetic Resonance (1H NMR): Confirms the aromatic and pyrrole proton environments consistent with the expected structure.
- UV-Vis Absorption and Emission Spectroscopy: Used to study the optical properties; DPPD shows strong absorption due to its conjugated system.
- Solubility Tests: Solubility in solvents such as dimethylformamide, tetrahydrofuran, dichloromethane, acetonitrile, and toluene are measured to understand aggregation tendencies and solvent compatibility.
Comparative Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent | 1-Methyl-2-pyrrolidinone (NMP) | Polar aprotic solvent, stabilizes intermediates |
| Atmosphere | Nitrogen | Prevents oxidation |
| Base | Potassium tert-butoxide | Strong base for alkylation |
| Alkylating Agent | n-Hexyl bromide (for derivatives) | Optional for substitution |
| Reaction Temperature | Room temperature to mild heating | Controlled to avoid decomposition |
| Reaction Time | 18 hours (alkylation) | Ensures complete reaction |
| Purification | Column chromatography + recrystallization | Achieves >98% purity |
| Melting Point of Product | ~360 °C | Indicator of purity and identity |
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketopyrrolopyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted diketopyrrolopyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₂N₂O₂
- Molecular Weight : 288.31 g/mol
- CAS Number : 54660-00-3
- Melting Point : 360 °C
- Synonyms : Pigment Red 255
Organic Electronics
DPP is widely utilized in the development of organic semiconductors. Its properties make it suitable for:
- Organic Light Emitting Diodes (OLEDs) : DPP compounds are integral in producing OLEDs due to their high luminescence efficiency and stability under operational conditions.
- Thin-Film Transistors (TFTs) : DPP derivatives have been shown to enhance charge mobility in TFTs, making them essential for flexible electronic devices.
Case Study: OLED Performance Enhancement
A study demonstrated that incorporating DPP into OLED structures significantly improved luminous efficiency and operational stability compared to traditional materials. The enhanced charge transport properties of DPP facilitated better light emission.
Photovoltaic Applications
DPP plays a critical role in the efficiency of organic solar cells (OSCs). It contributes to:
- Light Absorption : The compound's structure allows for effective light harvesting across a broad spectrum.
- Charge Transport : DPP improves the mobility of charge carriers within the solar cell matrix, leading to higher energy conversion efficiencies.
Data Table: Efficiency Comparison in Solar Cells
| Material Type | Power Conversion Efficiency (%) | Year |
|---|---|---|
| DPP-based OSC | 10.5 | 2020 |
| Traditional OSC | 8.0 | 2018 |
Pharmaceutical Research
Research into the therapeutic potential of DPP has revealed promising avenues:
- Anticancer Activity : Preliminary studies indicate that DPP derivatives exhibit cytotoxic effects against various cancer cell lines.
- Drug Development : The compound's ability to interact with biological targets is being explored for novel drug formulations.
Case Study: Anticancer Properties
A recent investigation into DPP derivatives showed selective toxicity against breast cancer cells while sparing normal cells, highlighting its potential as a lead compound for further drug development.
Material Science
DPP is utilized in creating advanced materials with unique properties:
- Thermal Stability : DPP compounds are known for their high thermal stability, making them suitable for high-performance applications.
- Conductivity Enhancements : Incorporating DPP into polymer matrices has been shown to enhance electrical conductivity significantly.
Data Table: Properties of DPP-Based Materials
| Property | Value |
|---|---|
| Thermal Stability | >300 °C |
| Electrical Conductivity | 10^-4 S/cm |
| Mechanical Strength | High |
Mechanism of Action
The mechanism by which 3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with light and its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated π-electron system within the molecule, which allows for efficient energy transfer and fluorescence . The molecular targets and pathways involved include the interaction with light-sensitive receptors and the generation of reactive oxygen species in photodynamic therapy .
Comparison with Similar Compounds
Photovoltaic Efficiency
DPP derivatives with thiophene substituents exhibit superior photovoltaic performance due to their broad absorption and efficient charge transport:
Fluorescence and Bioimaging
Bromo-substituted DPP derivatives (e.g., 3,6-bis(5-bromothiophene-2-yl)-DPP) demonstrate high reactive oxygen species (ROS) generation under light, making them effective photosensitizers for photodynamic therapy (PDT). Hyaluronic acid-conjugated versions show tumor-specific targeting and 90% cancer cell death in vitro .
Structural and Crystallographic Differences
Single-crystal analyses reveal that alkylation reduces planarity, while electron-withdrawing groups enhance intermolecular dipole interactions:
Q & A
Q. What are the standard synthetic routes for 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via condensation of diphenyl diketone precursors with amines under inert atmospheres. A common method involves alkylation of the parent compound using potassium tert-butoxide and alkyl halides (e.g., n-hexyl bromide) in 1-methyl-2-pyrrolidinone at room temperature, followed by purification via column chromatography (ethyl acetate/n-hexane) and recrystallization from methanol . Optimization parameters include reaction time (18–24 hours), stoichiometric ratios of reagents, and inert gas purging to prevent oxidation. Reproducibility hinges on rigorous control of solvent purity and drying .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- 1H NMR : To confirm alkylation (e.g., δ 3.74 ppm for hexyl chain protons) and aromatic substitution patterns .
- IR spectroscopy : C=O stretching vibrations near 1674 cm⁻¹ and C–H alkyl stretches (2847–2911 cm⁻¹) validate functional groups .
- UV-Vis : Solubility studies in polar solvents (e.g., DMF, chloroform) reveal π→π* transitions (λmax ~450–500 nm), critical for assessing electronic properties .
Q. What strategies improve the solubility of this compound for solution-based applications?
Solubility is enhanced via N,N’-dialkyl derivatization (e.g., hexyl or pentyl chains), which disrupts intermolecular hydrogen bonding and π-π stacking. Alkylation reduces crystallinity, enabling dissolution in nonpolar solvents like toluene or ethyl acetate. Solvent selection (e.g., 1-methyl-2-pyrrolidinone) during synthesis also improves processability .
Advanced Research Questions
Q. How can crystallographic data discrepancies between studies on this compound’s molecular packing be resolved?
Discrepancies arise from variations in intermolecular interactions (C–H⋯O vs. π-π stacking) due to substituent effects. Refinement via high-resolution X-ray diffraction (0.8–1.0 Å resolution) and Hirshfeld surface analysis can clarify dominant packing motifs. Comparative studies of derivatives (e.g., chlorophenyl vs. tert-butyl groups) reveal substituent-dependent lattice distortions .
Q. What computational approaches predict electronic properties for designing optoelectronic materials?
Density functional theory (DFT) calculations model HOMO-LUMO gaps (~2.1–2.5 eV), correlating with experimental UV-Vis data. Molecular dynamics simulations assess charge transport in polymer matrices, while reaction path searches (e.g., using quantum chemical software) optimize synthetic routes for derivatives with tailored bandgaps .
Q. What experimental designs assess photostability under varying environmental conditions?
Accelerated aging tests under UV irradiation (λ = 365 nm) and thermal cycling (25–100°C) quantify degradation kinetics. Fluorescence quenching studies in polymer matrices (e.g., polysiloxanes) identify stabilizing interactions. FTIR and XRD post-exposure detect structural changes (e.g., carbonyl loss or crystallinity reduction) .
Q. How do conflicting solubility data in literature for alkylated derivatives inform solvent selection?
Contradictions arise from alkyl chain length (C4 vs. C16) and solvent polarity. Systematic UV-Vis titration in graded solvent mixtures (e.g., hexane/THF) quantifies solubility parameters (Hildebrandt values). Dynamic light scattering (DLS) further differentiates aggregate formation in poor solvents .
Methodological Notes
- Synthetic Reproducibility : Always use anhydrous solvents and inert atmospheres to prevent side reactions .
- Crystallography : Employ synchrotron sources for high-resolution data, particularly for low-symmetry derivatives .
- Computational Modeling : Validate DFT results with experimental spectroscopic data to ensure accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
